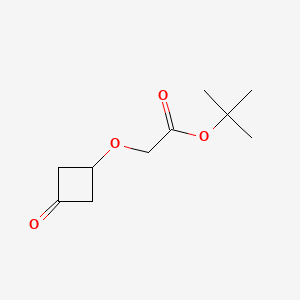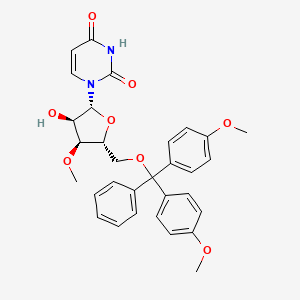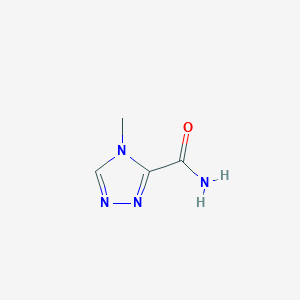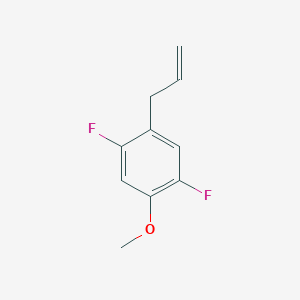
3-(2-Bromo-1H-imidazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-1H-imidazol-5-yl)phenol is a compound that features a phenol group attached to a brominated imidazole ring. Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring structure. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1H-imidazol-5-yl)phenol typically involves the bromination of an imidazole derivative followed by the introduction of a phenol group. One common method involves the reaction of 2-bromoimidazole with a phenol derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-(2-Bromo-1H-imidazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted imidazole.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
3-(2-Bromo-1H-imidazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-(2-Bromo-1H-imidazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the brominated imidazole ring can participate in various interactions, such as π-π stacking and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Bromo-1H-imidazole: Lacks the phenol group, making it less versatile in forming hydrogen bonds.
3-(1H-imidazol-5-yl)phenol: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
4-(2-Bromo-1H-imidazol-5-yl)phenol: Similar structure but with the phenol group in a different position, potentially altering its reactivity and interactions.
Uniqueness
3-(2-Bromo-1H-imidazol-5-yl)phenol is unique due to the presence of both a brominated imidazole ring and a phenol group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1784950-19-1 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC 名称 |
3-(2-bromo-1H-imidazol-5-yl)phenol |
InChI |
InChI=1S/C9H7BrN2O/c10-9-11-5-8(12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H,11,12) |
InChI 键 |
LWQDQTNRZWTPHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)





![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)




![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)

